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Compound of Interest

Compound Name: 6-Iodopurine 3-oxide

Cat. No.: B598263 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Iodopurine 3-oxide is a heterocyclic compound featuring a purine core, a class

of molecules fundamental to various biological processes. The presence of an iodine atom and

an N-oxide group suggests potential applications in medicinal chemistry, particularly as a

synthetic intermediate for more complex derivatives. A thorough spectroscopic characterization

is the cornerstone of unequivocally identifying and understanding the physicochemical

properties of this molecule.

This technical guide outlines a comprehensive methodological approach for the spectroscopic

characterization of 6-Iodopurine 3-oxide. As direct and complete experimental data for this

specific molecule is not readily available in the public domain, this document serves as a

predictive and procedural roadmap. It details the expected spectroscopic outcomes based on

the analysis of analogous purine derivatives and N-oxides, and provides detailed experimental

protocols for acquiring the necessary data.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to

gain insight into its structure through fragmentation analysis. For 6-Iodopurine 3-oxide
(C₅H₃IN₄O), the expected monoisotopic mass is approximately 261.93 g/mol .

Predicted Mass Spectrometry Data
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High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

The presence of iodine (¹²⁷I) will yield a distinct and easily identifiable molecular ion peak.

Analysis Type Predicted Data Interpretation

HRMS (ESI+) m/z 262.9380 ([M+H]⁺)
Confirms the elemental

formula C₅H₃IN₄O.

Isotopic Pattern Single prominent peak for M+

Iodine is monoisotopic (¹²⁷I),

simplifying the molecular ion

region.

Key Fragments m/z ~245 ([M-O]⁺)
Loss of the oxygen atom from

the N-oxide.

m/z ~135 ([M-I]⁺) Loss of the iodine atom.

Experimental Protocol: ESI Mass Spectrometry
Sample Preparation: Dissolve approximately 1 mg of 6-Iodopurine 3-oxide in 1 mL of a

suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solution should be

sonicated to ensure complete dissolution.

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, often coupled

with a Time-of-Flight (TOF) or Orbitrap analyzer for high resolution.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

Ionization Parameters:

Ionization Mode: Positive ion mode ([M+H]⁺) is typically preferred for nitrogen-containing

heterocycles.

Capillary Voltage: Set to approximately 3.5 - 4.5 kV.

Nebulizing Gas (N₂): Adjust pressure to optimize spray stability.
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Drying Gas (N₂): Set flow rate and temperature (e.g., 8 L/min, 300 °C) to facilitate

desolvation.

Data Acquisition: Acquire spectra over a mass range of m/z 50-500. For fragmentation

studies (MS/MS), the precursor ion corresponding to [M+H]⁺ is selected and subjected to

collision-induced dissociation (CID) with an inert gas like argon.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by

providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted NMR Data
The chemical shifts are predicted based on the purine scaffold, with adjustments for the

electron-withdrawing effects of the iodine atom and the electronic perturbations from the N-

oxide group. The N-oxide group is expected to deshield nearby protons.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton
Predicted Chemical Shift (δ,

ppm)
Multiplicity

H-2 8.5 - 8.8 Singlet (s)

H-8 8.8 - 9.1 Singlet (s)

| N-H | >13.0 (if present) | Broad Singlet (br s) |

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 150 - 155

C-4 148 - 152

C-5 125 - 130

C-6 ~100

| C-8 | 140 - 145 |

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of 6-Iodopurine 3-oxide in approximately 0.6 mL of

a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1][2] Ensure

the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and sensitivity.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 90° pulse,

a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used

to differentiate between CH, CH₂, and CH₃ groups.
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Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting their

characteristic vibrational frequencies.

Predicted IR Data
The spectrum is expected to show characteristic absorptions for the aromatic system and the

N-oxide group.

Table 4: Predicted FTIR Data

Wavenumber (cm⁻¹) Vibration Intensity

3100 - 3000 C-H stretch (aromatic) Medium

1600 - 1450 C=C and C=N stretching (ring) Medium-Strong

1300 - 1250 N-O stretch Strong

| ~800 | C-I stretch | Medium-Weak |

Experimental Protocol: FTIR (ATR Method)
Sample Preparation: No extensive preparation is needed for the Attenuated Total

Reflectance (ATR) method. Place a small amount of the solid 6-Iodopurine 3-oxide powder

directly onto the ATR crystal.[3][4]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Spectrum: Before analyzing the sample, acquire a background spectrum of the

empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
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Sample Spectrum: Apply pressure using the ATR's pressure arm to ensure good contact

between the sample and the crystal.[5]

Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum will be in units of transmittance or absorbance.

Identify and label the significant peaks.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which is characteristic of the conjugated π-system of the purine ring.

Predicted UV-Vis Data
The purine ring system is expected to exhibit strong absorption in the UV region due to π→π*

transitions. The exact wavelength of maximum absorbance (λmax) will be influenced by the

substituents and the solvent.

Table 5: Predicted UV-Vis Absorption Data

Solvent Predicted λmax (nm) Transition Type

| Methanol or Ethanol | 260 - 300 | π→π* |

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute stock solution of 6-Iodopurine 3-oxide in a UV-

transparent solvent (e.g., methanol or ethanol). From this stock, prepare a series of dilutions

to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the

reference beam path and one in the sample beam path. Run a baseline scan to zero the

instrument across the desired wavelength range.[6]
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Sample Measurement: Replace the solvent in the sample cuvette with the sample solution.

Data Acquisition: Scan the sample over a wavelength range of approximately 200 to 400 nm.

[6] The software will plot absorbance versus wavelength.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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